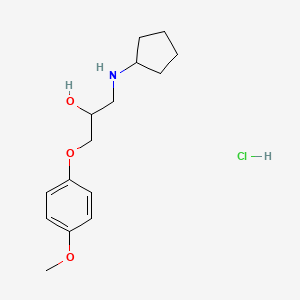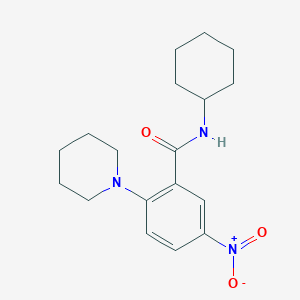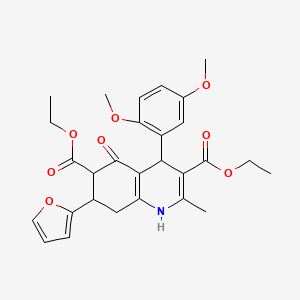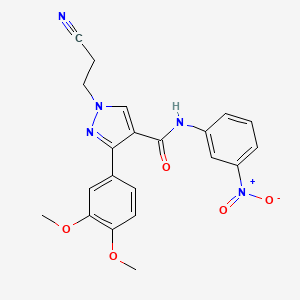
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(Cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by adrenaline and noradrenaline. When activated, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP), which activates protein kinase A (PKA) and other downstream signaling pathways. By blocking the β2-adrenergic receptor, 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and the activation of PKA and other downstream signaling pathways.
Biochemical and Physiological Effects
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bronchodilation, the inhibition of lipolysis, the inhibition of insulin secretion, and the inhibition of vasodilation. 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has also been shown to have anti-inflammatory effects in various experimental models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. However, its selectivity for the β2-adrenergic receptor also means that it may not be effective in blocking other adrenergic receptors, such as the α-adrenergic receptors. Additionally, the concentration of 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 required to achieve a specific effect may vary depending on the experimental model and the tissue or cell type being studied.
Orientations Futures
There are several future directions for the study of 1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 and β2-adrenergic receptors. One area of research is the development of more selective and potent β2-adrenergic receptor antagonists that can be used in clinical settings. Another area of research is the identification of novel downstream signaling pathways that are activated by β2-adrenergic receptor activation or inhibition. Finally, the role of β2-adrenergic receptors in various pathological conditions, such as asthma, chronic obstructive pulmonary disease, and heart failure, continues to be an active area of research.
Applications De Recherche Scientifique
1-(cyclopentylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It can be used in in vitro experiments to study the effects of β2-adrenergic receptor activation or inhibition on cell signaling pathways, gene expression, and protein synthesis. It can also be used in in vivo experiments to study the effects of β2-adrenergic receptor activation or inhibition on cardiovascular function, respiratory function, metabolic function, and immune function.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-6-8-15(9-7-14)19-11-13(17)10-16-12-4-2-3-5-12;/h6-9,12-13,16-17H,2-5,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUDXSDHYYMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4170847.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4170855.png)

![N-(4-methylbenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4170875.png)

![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4170885.png)
![ethyl 4-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4170894.png)
![5-butyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4170908.png)
![2-[(4-allyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4170912.png)
![7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4170915.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4170917.png)


![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)